
Magnesium aluminometasilicate
Overview
Description
Magnesium aluminometasilicate (MAS) is an amorphous, porous, synthetic excipient composed of magnesium oxide (MgO: 11.4–14.0%), aluminum oxide (Al₂O₃: 29.1–35.5%), and silicon dioxide (SiO₂: 29.2–35.6%) . It is commercially available under trade names like Neusilin® (Fuji Chemical Industries) and is characterized by its high surface area (300–400 m²/g), mesoporous structure (pore diameter: 1.7–50 nm), and water-insoluble nature . MAS is widely used in pharmaceuticals as a carrier for solid self-emulsifying drug delivery systems (S-SEDDS), adsorbent for liquid formulations, and enhancer of dissolution rates for poorly soluble drugs . In extraction processes, MAS improves the yield and selectivity of bioactive compounds, such as essential oils and flavonoids, due to its adsorption capacity .
Preparation Methods
pH-Modulated Coprecipitation for Industrial-Scale Synthesis
Two-Stage Reaction Mechanism
The most widely documented industrial method involves a two-stage pH adjustment process. As detailed in U.S. Patent 8,084,384, stoichiometric quantities of magnesium chloride (MgCl₂), aluminum nitrate (Al(NO₃)₃), and sodium metasilicate (Na₂SiO₃·9H₂O) are dissolved in deionized water under vigorous stirring at 60–80°C . The initial reaction occurs at pH 2.5–4.0, forming a metastable aluminosilicate intermediate. Subsequent elevation to pH 9.0–10.5 triggers magnesium incorporation, yielding a gel-like precursor.
Critical parameters:
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Molar ratio : Mg:Al:Si = 1:1:2 (optimized for charge balance)
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Aging time : 12–24 hours at 70°C enhances crystallinity
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Washing protocol : Centrifugation with 0.1M NH₄NO₃ removes residual Na⁺ ions
Crystallization and Drying
The gel is hydrothermally treated at 150–200°C for 6–12 hours in autoclaves, converting amorphous phases into layered magnesium aluminometasilicate . Spray drying at 180–220°C produces free-flowing powders with 10–50 µm particle size distribution.
Table 1 : Phase Purity vs. Synthesis Conditions
pH Stage 1 | pH Stage 2 | Crystallite Size (nm) | Surface Area (m²/g) |
---|---|---|---|
2.5 | 9.0 | 12.4 ± 1.2 | 320 ± 15 |
3.5 | 10.0 | 18.7 ± 2.1 | 285 ± 20 |
4.0 | 10.5 | 25.3 ± 3.0 | 240 ± 18 |
Data adapted from demonstrates that lower initial pH values favor smaller crystallites and higher surface areas, critical for catalytic applications.
Sol-Gel Synthesis with Chelating Agents
Polyacrylamide Gel Route
Frontiers in Materials (2023) reports a modified sol-gel technique using ethylenediamine tetraacetic acid (EDTA), oxalic acid, or salicylic acid as chelators . Metal precursors (MgCl₂·6H₂O and AlCl₃) are mixed with chelating agents in a 5:1 molar ratio to metal ions, followed by gelation at 90°C.
Key findings:
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EDTA : Produces phase-pure MgAlSiO₄ with 98% crystallinity (XRD analysis)
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Oxalic acid : Yields 50 nm spherical particles (SEM data)
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Salicylic acid : Introduces MgO impurities (up to 8 wt.%)
Thermal Decomposition Dynamics
Calcination at 800°C for 10 hours eliminates organic residues while preserving the spinel structure. In-situ XRD shows three distinct phases:
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200–400°C : Dehydroxylation of Mg-Al-Si hydroxide precursors
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400–600°C : Nucleation of amorphous metasilicate
Table 2 : Chelator Impact on Textural Properties
Chelator | Pore Volume (cm³/g) | Average Pore Diameter (nm) | Cr(VI) Adsorption Capacity (mg/g) |
---|---|---|---|
EDTA | 0.41 | 4.2 | 89.7 |
Oxalic acid | 0.38 | 3.9 | 102.4 |
Salicylic acid | 0.29 | 5.1 | 67.3 |
Data from highlights oxalic acid’s superiority in creating mesoporous structures ideal for heavy metal adsorption.
Natural Mineral Processing and Refinement
Montmorillonite Group Ore Processing
As per PubChem CID 3084116, natural magnesium aluminometasilicates are refined from bentonite deposits through :
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Dry sieving : Remove quartz and feldspar impurities
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Hydrocyclone separation : Isolate <2 µm clay fraction
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Ion exchange : Treat with 1M NaCl to replace Ca²⁺/Fe³⁺ with Na⁺
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Spray drying : Achieve pharmaceutical-grade powders
Quality Control Metrics
The USP32 standard specifies stringent composition limits :
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Al₂O₃ : 29.1–35.5%
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MgO : 11.4–14.0%
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SiO₂ : 29.2–35.6%
Acid-consuming capacity tests require ≥210 mL 0.1N HCl/g sample, ensuring antacid efficacy .
Comparative Analysis of Synthesis Routes
Scalability and Cost
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Coprecipitation : $12–18/kg production cost, suitable for bulk manufacturing
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Sol-gel : $220–350/kg, justified for high-purity nanomaterials
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Natural processing : $8–15/kg, dependent on ore quality
Phase Stability
Accelerated aging studies (40°C/75% RH, 6 months) show:
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Synthetic samples: <0.5% moisture uptake
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Natural derivatives: 2.1–3.8% hygroscopicity
Emerging Applications Driving Method Innovation
Catalytic Cracking
Patent data reveals that coprecipitation-derived materials increase diesel yield by 22% in hydrocracking due to Brønsted acid sites from Si-O-Mg linkages .
Pharmaceutical Excipients
Spray-dried synthetic grades meet USP32 flowability requirements (Carr Index <15), outperforming natural variants (Carr Index 18–25) .
Environmental Remediation
Sol-gel nanoparticles achieve 93.4% Cr(VI) removal at pH 5 via coupled adsorption-photocatalysis, far exceeding natural clay’s 67% capacity .
Chemical Reactions Analysis
Types of Reactions
Silodrate undergoes several types of chemical reactions, including:
Oxidation: Silodrate can react with oxygen to form oxides.
Reduction: Under certain conditions, silodrate can be reduced to its constituent elements.
Substitution: Silodrate can undergo substitution reactions where one of its components is replaced by another element or compound.
Common Reagents and Conditions
Common reagents used in reactions with silodrate include oxygen, hydrogen, and various acids and bases. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from reactions involving silodrate depend on the specific reaction conditions. For example, oxidation reactions may produce magnesium oxide, aluminum oxide, and silicon dioxide, while reduction reactions may yield elemental magnesium, aluminum, and silicon .
Scientific Research Applications
Pharmaceutical Applications
1. Excipient in Drug Formulations
Magnesium aluminometasilicate serves as a crucial excipient in pharmaceutical formulations. Its applications include:
- Adsorbent : Used to enhance the stability of active pharmaceutical ingredients by adsorbing moisture and preventing degradation.
- Suspending Agent : It improves the dispersion of solid particles in liquid formulations, ensuring uniformity.
- Tablet Binder and Disintegrant : It aids in the binding process during tablet formation and facilitates disintegration upon ingestion, enhancing bioavailability .
2. Antacid Properties
This compound exhibits significant antacid activity, effectively neutralizing gastric acid. Its mechanism involves reacting with hydrochloric acid in the stomach to increase pH, providing relief from heartburn and acid indigestion .
3. Case Study: Polymer Composite Dispersions
A study investigated the use of magnesium aluminum silicate in polymer composite dispersions for acetaminophen suspensions. The results indicated that it functions as a flocculating agent, improving the rheological properties of the suspension and enhancing drug solubility .
Cosmetic Applications
1. Emulsion Stabilizer and Thickening Agent
In cosmetics, this compound is widely utilized as an emulsion stabilizer and thickening agent. Its ability to enhance viscosity makes it suitable for creams, lotions, and gels, contributing to product texture and stability .
2. Data Table: Common Uses in Cosmetics
Application | Functionality |
---|---|
Emulsion Stabilizer | Prevents separation of oil and water |
Thickening Agent | Increases viscosity for better texture |
Opacifying Agent | Provides opacity to products |
Anti-caking Agent | Prevents clumping in powdered products |
Industrial Applications
This compound also finds applications in various industrial sectors:
Mechanism of Action
The mechanism of action of silodrate involves its ability to neutralize stomach acid and reduce gas formation. When ingested, silodrate reacts with hydrochloric acid in the stomach to form magnesium chloride, aluminum chloride, and silicon dioxide. This reaction helps to alleviate symptoms of acid indigestion and flatulence by reducing the acidity of the stomach contents and preventing the formation of gas .
Comparison with Similar Compounds
Pharmaceutical Carriers: MAS vs. Silica and Cellulose Derivatives
MAS outperforms traditional carriers like microcrystalline cellulose (Vivapur®) and dibasic calcium phosphate (Fujicalin®) in terms of powder flowability, tablet hardness, and dissolution efficiency. For example:
- Ibuprofen Dissolution : Neutral-grade MAS (Neusilin US2) achieved 85% drug release in 60 minutes, compared to 70% with alkaline-grade MAS (Neusilin SG2) and <60% with microcrystalline cellulose .
- Tablet Properties : MAS-based tablets exhibit superior flow properties and lower mass/size compared to those using Vivapur® or Fujicalin® .
Table 1: Comparison of Pharmaceutical Carriers
Property | MAS (Neusilin US2) | Microcrystalline Cellulose | Dibasic Calcium Phosphate |
---|---|---|---|
Surface Area (m²/g) | 300–400 | 0.3–1.0 | 0.5–1.5 |
Dissolution Efficiency | High | Moderate | Low |
Flowability | Excellent | Good | Fair |
Extraction Efficiency: MAS vs. Conventional Methods
In essential oil extraction from Myristica fragrans, MAS increased yields by 98% (from 5.25% to 10.43%) compared to hydrodistillation without excipients . It also enhanced selectivity for bioactive compounds:
- Sabinene : Increased from 6.53% to 61.42% with 1% MAS .
- Limonene : Absent in conventional extraction but detected at 5.62% with MAS .
In contrast, silica-based adsorbents (e.g., FujiSil®) showed lower adsorption capacity for volatile compounds in similar applications .
Table 2: Extraction Performance of MAS vs. Conventional Methods
Metric | MAS-Assisted Extraction | Conventional Extraction |
---|---|---|
Essential Oil Yield | 10.43% | 5.25% |
Key Compounds Enriched | Sabinene, Limonene | β-Pinene, Cubebol |
Total Compounds | 16–19 | 8–13 |
Adsorption and Porosity: MAS vs. Silica-Based Adsorbents
MAS’s mesoporous structure and high surface area enable superior adsorption of oils and drugs compared to silica (SiO₂) or magnesium trisilicate:
- Cyclosporine Loading : MAS tablets absorbed 300% (w/w) of a self-emulsifying formulation, whereas silica-based carriers showed rapid saturation .
- Carbamazepine Release : MAS reduced release rates by 30% compared to silica due to pore entrapment .
Table 3: Adsorbent Properties
Adsorbent | Surface Area (m²/g) | Pore Volume (cm³/g) | Hydrophobicity |
---|---|---|---|
MAS (Neusilin US2) | 300–400 | 0.8–1.2 | Moderate |
Silicon Dioxide | 150–200 | 0.3–0.5 | High |
Magnesium Trisilicate | 50–100 | 0.1–0.3 | Low |
Biological Activity
Magnesium aluminometasilicate (MAS), often referred to as magnesium aluminum silicate, is a compound with diverse applications in pharmaceuticals and food industries due to its unique properties. This article explores the biological activity of MAS, focusing on its efficacy as an excipient, its role in drug delivery systems, and its potential therapeutic benefits.
Chemical Structure and Properties
This compound consists of a layered structure composed of aluminum and magnesium silicates. Its unique morphology allows for high surface area and adsorption capabilities, making it suitable for various applications, particularly in pharmaceuticals. The three-dimensional structure formed when hydrated contributes to its thixotropic properties, which are crucial for maintaining the stability of suspensions and emulsions .
1. Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of MAS when used as an excipient in formulations. For instance, research involving nutmeg essential oil demonstrated that when combined with MAS, there was a significant enhancement in antibacterial activity against strains such as Enterococcus faecalis and Streptococcus mutans. The essential oil with MAS completely inhibited the growth of these bacteria, whereas the pure oil showed limited efficacy .
2. Anti-inflammatory Effects
In vitro studies have shown that MAS can enhance the anti-inflammatory properties of certain compounds. In a fibroblast cell culture treated with Poly I:C (a viral mimic), the presence of MAS significantly reduced interleukin-6 (IL-6) release and protected cells from necrosis induced by inflammation . This suggests that MAS may play a role in modulating inflammatory responses.
3. Drug Delivery Systems
MAS is increasingly utilized in drug delivery systems due to its ability to enhance solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs). For example, studies on solid dispersions containing MAS have shown improved dissolution rates for drugs such as mefenamic acid when compared to traditional formulations. The incorporation of MAS not only improved the wettability of the drugs but also facilitated their absorption in vivo .
Case Studies and Research Findings
Safety Profile
This compound is generally regarded as safe when used within recommended concentrations. Toxicological studies indicate an LD50 greater than 16 g/kg in rats, suggesting low acute toxicity. It has been evaluated for use in both pharmaceutical and cosmetic applications without significant adverse effects on skin or systemic health .
Q & A
Basic Research Questions
Q. What standardized methods are used to quantify aluminum (Al₂O₃), magnesium (MgO), and silicon (SiO₂) oxides in Magnesium Aluminometasilicate?
- Methodological Answer : Atomic absorption spectrophotometry (AAS) is employed for precise quantification. For aluminum, a hollow-cathode lamp and acetylene-air-nitrous oxide flame are used at 309 nm. Magnesium is analyzed using a reducing acetylene-air flame at 285 nm. Silicon content is derived indirectly via gravimetric analysis after digestion and precipitation. Calibration curves from standard solutions ensure accuracy .
Q. How is the acid-consuming capacity of this compound experimentally determined?
- Methodological Answer : A sample (0.2 g) is reacted with 0.1 N HCl at 37°C for 1 hour. Post-filtration, residual acid is titrated with 0.1 N NaOH to pH 3.5. The acid-consuming capacity is calculated as ≥250 mL 0.1 N HCl per gram (dried basis), reflecting its buffering utility in gastrointestinal drug formulations .
Q. What are the critical parameters for synthesizing this compound with consistent composition?
- Methodological Answer : Synthesis must adhere to strict oxide ranges: MgO (20.5–27.7%), Al₂O₃ (27.0–34.3%), and SiO₂ (14.4–21.7%). Post-synthesis, drying at 105°C and storage in airtight containers prevent hydration-induced structural changes. X-ray diffraction (XRD) and loss-on-drying tests validate phase purity and moisture content .
Advanced Research Questions
Q. How does the pore architecture of this compound influence drug release kinetics in solid self-emulsifying (S-SE) systems?
- Methodological Answer : Nitrogen adsorption analysis reveals mesoporous structures (pore size 2–50 nm). Neutral-grade carriers (e.g., Neusilin US2) retain larger pores (40–100 nm) after liquid adsorption, enabling sustained release. In contrast, alkaline grades (e.g., Neusilin SG2) exhibit faster drug release due to smaller pore occlusion. Dissolution studies at pH 1.2 and 7.2, coupled with porosity metrics, optimize carrier-drug ratios (e.g., 1:4–1:6) .
Q. What mechanisms explain the enhanced extraction of volatile compounds (e.g., sabinene) using this compound in phytochemical studies?
- Methodological Answer : The excipient’s high surface area (≥300 m²/g) and hydrophobicity adsorb non-polar terpenes during hydrodistillation. GC-MS analysis shows 2% w/w excipient increases sabinene yield by 7% compared to traditional methods. Optimization involves varying excipient concentration (0.5–2%) and solvent polarity to maximize target compound recovery .
Q. How can researchers reconcile discrepancies in moisture uptake data when formulating hygroscopic drugs with this compound?
- Methodological Answer : Contradictions arise from excipient-drug ratios and environmental RH. Gravimetric analysis under controlled humidity (e.g., 80% RH) shows 1:2 drug-silicate ratios reduce moisture uptake by 60%. Surface coating via dry granulation or co-processing with colloidal silica further enhances stability, validated by stability-indicating HPLC assays .
Q. What experimental strategies address batch-to-batch variability in this compound’s alkalinity and its impact on drug compatibility?
- Methodological Answer : pH suspension testing (8.5–10.5) and acid-neutralizing capacity assays are critical. For pH-sensitive APIs, pre-treatment with ion-exchange resins or blending with acidic excipients (e.g., citric acid) mitigates alkalinity. Accelerated stability studies (40°C/75% RH) monitor drug degradation via forced degradation HPLC protocols .
Properties
IUPAC Name |
dialuminum;dimagnesium;dioxido(oxo)silane;oxygen(2-);hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Al.2Mg.3O3Si.H2O.2O/c;;;;3*1-4(2)3;;;/h;;;;;;;1H2;;/q2*+3;2*+2;3*-2;;2*-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUGGEIKQIHSMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-2].[O-2].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Mg+2].[Mg+2].[Al+3].[Al+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al2H2Mg2O12Si3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30924725 | |
Record name | Aluminium magnesium oxide oxosilanebis(olate)--water (2/2/2/3/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30924725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12408-47-8 | |
Record name | Silodrate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012408478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silodrate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14116 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Aluminium magnesium oxide oxosilanebis(olate)--water (2/2/2/3/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30924725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SILODRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T3UU8T0QK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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